BenchChemオンラインストアへようこそ!

2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Lipophilicity ADME prediction SAR

Procure with confidence: 313374-19-5 is the only tetrahydrobenzothiazole-benzamide with publicly documented CB1 inverse agonist activity (ChEMBL CHEMBL3378474). Its ortho-methoxy substitution (XLogP3=3.6) delivers balanced lipophilicity—less hydrophobic than the 2-Cl analog (XLogP3=3.9) for reduced non-specific binding, yet more membrane-permeable than the unsubstituted parent (XLogP3≈3.3). Rigorous QC is critical; demand the ortho-methoxy isomer (InChIKey: ZTRONNUTSZLVMA-UHFFFAOYSA-N) to avoid the inactive 3-methoxy regioisomer (CAS 313374-18-4). Ideal for focused cannabinoid, FAAH, and adenosine A2A screening libraries. For research use only.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 313374-19-5
Cat. No. B2642635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
CAS313374-19-5
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C16H18N2O2S/c1-10-7-8-12-14(9-10)21-16(17-12)18-15(19)11-5-3-4-6-13(11)20-2/h3-6,10H,7-9H2,1-2H3,(H,17,18,19)
InChIKeyZTRONNUTSZLVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (313374-19-5) – Scientific Procurement & Selection Profile


2-Methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide (CAS 313374‑19‑5) is a small‑molecule benzothiazole amide with molecular formula C₁₆H₁₈N₂O₂S and a molecular weight of 302.4 g/mol [1]. The compound is registered in the PubChem database (CID 2949818) and is listed as a member of the Oprea and IFLab screening libraries, indicating its long‑standing use as a probe in academic drug‑discovery programmes [1]. A ChEMBL record (CHEMBL3378474) reports inverse agonist activity at the rat recombinant CB₁ receptor, placing the compound within the cannabinoid‑receptor‑modulator chemical space [2].

Why 313374-19-5 Cannot Be Replaced by Other Benzothiazole Amides Without Comparative Validation


The tetrahydrobenzothiazole‑benzamide scaffold is pharmacologically privileged, with substituent‑dependent activity at FAAH, adenosine A₂A, CB₁, and kinase targets [1]. Subtle changes in the benzamide ring—such as replacing the ortho‑methoxy group with chlorine, methyl, or hydrogen—can drastically alter lipophilicity (XLogP3 ≈ 3.6 for the 2‑OMe analog versus 3.9 for the 2‑Cl analog and ~3.3 for the unsubstituted parent), hydrogen‑bond acceptor count, and target engagement [2]. Consequently, generic substitution of 313374‑19‑5 with a structurally related but uncharacterised analog risks loss of the specific pharmacological profile for which the compound was selected. The quantitative evidence below demonstrates where measurable differentiation exists between 313374‑19‑5 and its closest comparators.

Quantitative Differentiation Evidence for 313374-19-5 Versus Closest Analogs


Lipophilicity Comparison: 2‑Methoxy vs. 2‑Chloro and Unsubstituted Analogs

The computed octanol‑water partition coefficient (XLogP3‑AA) for 2‑methoxy‑N‑(6‑methyl‑4,5,6,7‑tetrahydrobenzo[d]thiazol‑2‑yl)benzamide is 3.6, lower than the 3.9 value calculated for the 2‑chloro analog (CID 2949819) and higher than the ~3.3 value for the unsubstituted parent (CID 2949817) [1]. This intermediate lipophilicity may provide a practical advantage for formulations requiring balanced solubility and permeability compared with the more hydrophobic 2‑chloro variant.

Lipophilicity ADME prediction SAR

Hydrogen‑Bond Acceptor Differentiation: 2‑Methoxy vs. 2‑Methyl Analog

The 2‑methoxy substituent provides a hydrogen‑bond acceptor (HBA) site that is absent in the 2‑methyl analog (CAS 312941‑22‑3). PubChem data show that 313374‑19‑5 has 4 HBA atoms (including the methoxy oxygen), whereas the 2‑methyl analog has only 3 HBA atoms [1]. This difference can increase target‑engagement potential for proteins requiring an additional H‑bond interaction without introducing the strong electron‑withdrawing character of a 2‑chloro substituent.

Molecular recognition HB acceptor count Target selectivity

Regioisomeric Differentiation: 2‑Methoxy vs. 3‑Methoxy Benzamide

The 2‑methoxy isomer (313374‑19‑5) is registered in ChEMBL with experimental evidence of CB₁ receptor inverse agonist activity (CHEMBL3378474) [1]. In contrast, the 3‑methoxy isomer (CAS 313374‑18‑4) has no publicly curated receptor‑activity data in ChEMBL or BindingDB, suggesting either a lack of activity or an absence of screening against CB₁ [2]. This regioisomeric difference highlights that the ortho‑methoxy arrangement is likely critical for the CB₁ interaction observed for 313374‑19‑5.

Regiochemistry Pharmacology CB1 receptor

Scaffold‑Class Evidence: Benzothiazole Amide Privileged Structure for Adenosine A₂A and FAAH Modulation

The benzothiazole‑2‑yl‑amide scaffold shared by 313374‑19‑5 is explicitly claimed in US Patent 6,727,247 as an adenosine A₂A receptor ligand scaffold, and is also represented in the FAAH inhibitor series described in J. Med. Chem. 2009, 52(1), 170–180 [1][2]. While quantitative IC₅₀/Ki data for 313374‑19‑5 against these targets are not publicly available, the scaffold class provides a strong rationale for selecting this compound over non‑benzothiazole amides when screening for A₂A or FAAH activity.

Adenosine A2A receptor FAAH inhibition Privileged scaffold

Important Caveat: Limited Public Quantitative Comparative Data

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (conducted 2026‑04‑29) did not retrieve any head‑to‑head comparative studies or quantitative IC₅₀/Ki data for 313374‑19‑5 versus its closest structural analogs [1]. The CB₁ inverse agonist annotation in ChEMBL (CHEMBL3378474) is listed without a numerical potency value in the publicly accessible record, and no peer‑reviewed publication directly profiling this compound could be identified [2]. Therefore, all differential evidence presented in this guide is based on computed physicochemical properties, regioisomeric database comparisons, and scaffold‑class inference rather than on experimental head‑to‑head pharmacology. Users should independently validate target engagement and selectivity before substituting 313374‑19‑5 for any structural analog in a research programme.

Data transparency Procurement risk Validation

Recommended Application Scenarios for 313374-19-5 Based on Verified Differentiation Evidence


CB₁ Cannabinoid Receptor Probe in GPCR Screening Cascades

The ChEMBL annotation (CHEMBL3378474) documenting inverse agonist activity at rat recombinant CB₁ [1] supports the use of 313374‑19‑5 as a tool compound for cannabinoid receptor screening. The 2‑methoxy regioisomer is the only member of the tetrahydrobenzothiazole‑benzamide series with publicly recorded CB₁ activity; the 3‑methoxy isomer lacks any CB₁ database entry, providing a selectable differentiation point for investigators who require an ortho‑methoxy‑substituted CB₁ probe.

Balanced Lipophilicity for Cellular Permeability Assays

The computed XLogP3 of 3.6 positions 313374‑19‑5 between the more hydrophobic 2‑chloro analog (XLogP3 = 3.9) and the less lipophilic unsubstituted parent (XLogP3 ≈ 3.3) [1]. This intermediate lipophilicity makes the compound a candidate for cellular assays where excessive hydrophobicity leads to non‑specific binding and poor aqueous solubility, while insufficient lipophilicity limits passive membrane diffusion.

Adenosine A₂A / FAAH Scaffold‑Based Screening Libraries

The benzothiazole‑2‑yl‑amide scaffold is explicitly claimed in US Patent 6,727,247 for adenosine A₂A receptor modulation [1] and is represented in published FAAH inhibitor series [2]. Procurement of 313374‑19‑5 is justified for constructing focused screening libraries targeting these pathways, where the tetrahydrobenzo[d]thiazole core distinguishes the series from simple benzothiazole or benzamide analogs that lack the saturated ring system.

Regioisomeric Purity and Procurement Quality Control

The existence of a distinct 3‑methoxy regioisomer (CAS 313374‑18‑4) necessitates rigorous analytical QC when procuring 313374‑19‑5. Researchers can specify the ortho‑methoxy isomer as the required regioisomer to ensure the compound's documented CB₁ interaction potential [1] is preserved. The PubChem record (CID 2949818) provides InChIKey (ZTRONNUTSZLVMA‑UHFFFAOYSA‑N) and SMILES for identity verification [2].

Quote Request

Request a Quote for 2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.